molecular formula C19H21NO4 B021863 D,L-Stepholidine CAS No. 16562-14-4

D,L-Stepholidine

Cat. No.: B021863
CAS No.: 16562-14-4
M. Wt: 327.4 g/mol
InChI Key: JKPISQIIWUONPB-UHFFFAOYSA-N
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Description

3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol is a complex organic compound belonging to the class of alkaloids. It is characterized by its unique isoquinoline structure, which is a bicyclic compound containing nitrogen. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

D,L-Stepholidine primarily targets dopamine receptors, specifically the D1 and D2 subtypes . It acts as an agonist for D1-type receptors and an antagonist for D2-type receptors . Dopamine receptors play a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

This compound interacts with its targets in a unique way. It acts as a D1-type receptor agonist, meaning it binds to these receptors and activates them .

Biochemical Pathways

The compound’s interaction with dopamine receptors affects several biochemical pathways. Its agonistic activity on D1 receptors can activate the protein kinase A (PKA) signaling pathway . This pathway plays a key role in regulating various cellular processes, including gene transcription, cell cycle progression, and synaptic plasticity .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption from the gastrointestinal tract, but its oral bioavailability is poor due to extensive pre-systemic metabolism . Despite this, the compound shows extensive transport across the blood-brain barrier, indicating its potential for central nervous system effects .

Result of Action

The activation of D1 receptors and blockade of D2 receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to improve memory and synaptic plasticity in models of Alzheimer’s disease . It can also enhance the surface expression of AMPA receptors, which are crucial for synaptic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.

    Methoxylation: Introduction of methoxy groups at the 3 and 9 positions is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Hydroxylation: Hydroxyl groups are introduced at the 2 and 10 positions through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline: Another isoquinoline derivative with similar structural features but different functional groups.

    (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol: A closely related compound with slight variations in the position of methoxy and hydroxyl groups.

Uniqueness

3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPISQIIWUONPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274461, DTXSID70937112
Record name stepholidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16562-14-4, 16562-13-3
Record name 5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16562-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stepholidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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